molecular formula C10H11FO2S B2807336 4-[(4-FLUOROPHENYL)SULFANYL]BUTANOIC ACID CAS No. 18850-56-1

4-[(4-FLUOROPHENYL)SULFANYL]BUTANOIC ACID

Cat. No.: B2807336
CAS No.: 18850-56-1
M. Wt: 214.25
InChI Key: KSIOAHCIEIQBOS-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]butanoic acid is an organic compound with the molecular formula C10H11FO2S and a molecular weight of 214.26 g/mol It is characterized by the presence of a fluorophenyl group attached to a butanoic acid moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]butanoic acid typically involves the reaction of 4-fluorothiophenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 4-fluorothiophenol and a butyric acid halide . The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific proteins, while the sulfanyl linkage provides stability and reactivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]butanoic acid
  • 4-[(4-Bromophenyl)sulfanyl]butanoic acid
  • 4-[(4-Methylphenyl)sulfanyl]butanoic acid

Uniqueness

4-[(4-Fluorophenyl)sulfanyl]butanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated, brominated, or methylated analogs. This fluorine substitution can lead to improved binding affinity and selectivity in biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIOAHCIEIQBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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